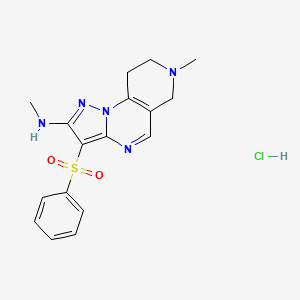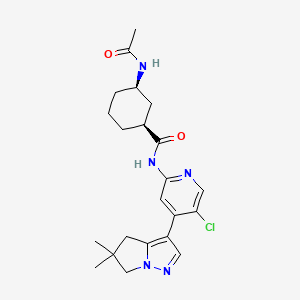
AZD4573 free base
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of AZD4573 free base is C22H28ClN5O2 . Its exact mass is 429.19 and its molecular weight is 429.949 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.56%), Chlorine (8.25%), Nitrogen (16.29%), and Oxygen (7.44%) .Chemical Reactions Analysis
AZD4573 treatment causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability . In human cancer cell line panel screens, AZD4573 induces rapid caspase activation (6h) and loss of viability (24h) across a diverse set of hematological cancers .Physical And Chemical Properties Analysis
The physical and chemical properties of AZD4573 free base are as follows: its molecular formula is C22H28ClN5O2, its molecular weight is 429.94, and its CAS number is 2057509-72-3 . It is recommended to be stored at -20°C in powder form for up to 3 years from the date of receipt .Applications De Recherche Scientifique
Selective CDK9 Inhibition
AZD4573 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a transcriptional regulator and a therapeutic target for various cancers . The compound’s selectivity allows for the suppression of specific oncogenic proteins without affecting other cellular functions, making it a promising candidate for targeted cancer therapy.
Apoptosis Induction in Hematologic Cancers
The compound has demonstrated the ability to rapidly induce apoptosis and subsequent cell death across a broad range of hematologic cancer models in vitro . This is primarily achieved through the depletion of MCL-1, a protein that helps cancer cells avoid programmed cell death.
MCL-1 Depletion
MCL-1 depletion is identified as a major mechanism through which AZD4573 induces cell death in tumor cells . The process is dose- and time-dependent, providing a therapeutic option for MCL-1–dependent diseases.
Combination Therapy Potential
AZD4573 has been studied in combination with other cancer therapies, such as acalabrutinib, a Bruton tyrosine kinase inhibitor . The combination has shown potential in accelerating the induction of apoptosis in in vitro models of Diffuse Large B-Cell Lymphoma (DLBCL), suggesting a synergistic effect.
Downregulation of Oncogenic Proteins
In addition to MCL-1, AZD4573 triggers the downregulation of other anti-apoptotic and oncogenic proteins such as BFL-1 and MYC. This broadens its application in targeting various pathways involved in cancer cell survival .
Translational Relevance
The translational relevance of AZD4573 is significant, as it offers a new approach to indirectly inhibit key cell survival proteins, providing a therapeutic strategy for diseases that are dependent on these proteins for tumor cell survival .
Mécanisme D'action
Target of Action
AZD4573 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many cancers .
Mode of Action
AZD4573 works by inhibiting CDK9, which in turn regulates the elongation of transcription through phosphorylation of RNA polymerase II (pSer2-RNAPII) . The inhibition of CDK9 by AZD4573 is transient, providing a mechanism to indirectly down-modulate key cell survival proteins such as Mcl-1 .
Biochemical Pathways
The short-term inhibition of CDK9 results in the selective downregulation of genes with short-lived transcripts and labile proteins, including the anti-apoptotic protein Mcl-1 . This leads to a rapid dose- and time-dependent decrease in pSer2-RNAPII with a concomitant loss of Mcl-1 and MYC mRNA and protein .
Pharmacokinetics
AZD4573 has a short pharmacokinetic (PK) half-life . It is suitable for intravenous administration and is designed for transient target engagement . The free concentration of AZD4573 that results in half-maximal inhibition of pSer2-RNAPII production rate was estimated to be in the range of 11-21 nM .
Result of Action
The action of AZD4573 leads to the induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which AZD4573 induces cell death in tumor cells . This pharmacodynamic (PD) response was also observed in vivo, leading to regressions in both subcutaneous tumor xenografts and disseminated models .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWDYSJSPOOAR-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AZD4573 free base | |
CAS RN |
2057509-72-3 | |
| Record name | AZD-4573 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4573 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




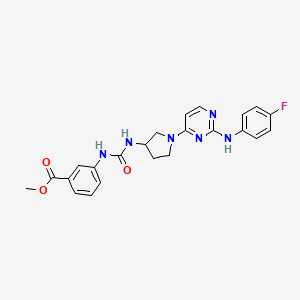
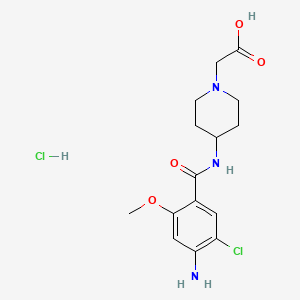


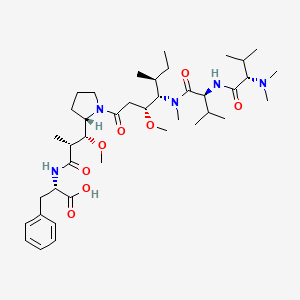
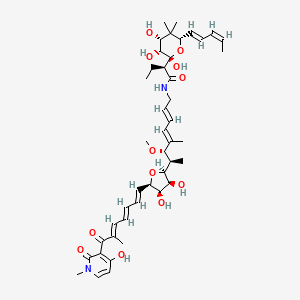
![5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione](/img/structure/B605690.png)
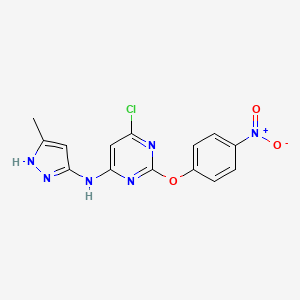

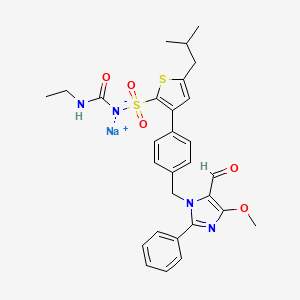
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)
